1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is an organic compound belonging to the imidazole family. It is characterized by the presence of a methyl group and a methylthio group attached to the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- typically follows the same synthetic routes as laboratory methods but on a larger scale. The acid-catalyzed methylation of imidazole by methanol is the primary industrial method due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid agent, it inhibits the synthesis of thyroxine by preventing iodine organification . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the methylthio group.
Methimazole: An antithyroid agent with a similar mechanism of action.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
86051-78-7 |
---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-methyl-2-(methylsulfanylmethyl)imidazole |
InChI |
InChI=1S/C6H10N2S/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3 |
InChI Key |
ALKUAOHBBKTMKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.